molecular formula C12H16N2O B5439246 1-Cyclopropyl-3-(4-ethylphenyl)urea

1-Cyclopropyl-3-(4-ethylphenyl)urea

Cat. No.: B5439246
M. Wt: 204.27 g/mol
InChI Key: RGDPLDSEYQOMNO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-ethylphenyl)urea is an organic compound with the molecular formula C12H16N2O It is a urea derivative characterized by the presence of a cyclopropyl group and a 4-ethylphenyl group attached to the urea moiety

Properties

IUPAC Name

1-cyclopropyl-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-9-3-5-10(6-4-9)13-12(15)14-11-7-8-11/h3-6,11H,2,7-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDPLDSEYQOMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-ethylphenyl)urea typically involves the reaction of cyclopropylamine with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylamine+4-Ethylphenyl isocyanate1-Cyclopropyl-3-(4-ethylphenyl)urea\text{Cyclopropylamine} + \text{4-Ethylphenyl isocyanate} \rightarrow \text{1-Cyclopropyl-3-(4-ethylphenyl)urea} Cyclopropylamine+4-Ethylphenyl isocyanate→1-Cyclopropyl-3-(4-ethylphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopropyl-3-(4-ethylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are performed under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Scientific Research Applications

1-Cyclopropyl-3-(4-ethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its pharmacological properties and potential use in drug discovery. It may interact with specific biological targets to exert therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for designing new functional materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-3-(4-ethylphenyl)urea can be compared with other similar compounds, such as:

  • 1-Cyclopropyl-3-(2-ethylphenyl)urea
  • 1-Cyclopropyl-3-(4-methylphenyl)urea
  • 1-Cyclopropyl-3-(4-isopropylphenyl)urea

These compounds share a similar urea backbone but differ in the substituents attached to the phenyl ring. The differences in substituents can lead to variations in their chemical properties, reactivity, and biological activities. The uniqueness of 1-Cyclopropyl-3-(4-ethylphenyl)urea lies in its specific combination of cyclopropyl and 4-ethylphenyl groups, which may confer distinct properties and applications.

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